molecular formula C10H14N2 B578114 2-Methyl-4-(2-pyrrolidinyl)pyridine CAS No. 1256805-56-7

2-Methyl-4-(2-pyrrolidinyl)pyridine

Cat. No.: B578114
CAS No.: 1256805-56-7
M. Wt: 162.236
InChI Key: QDNHYALVCLANTB-UHFFFAOYSA-N
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Description

“2-Methyl-4-(2-pyrrolidinyl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is a structural motif found in numerous bioactive molecules . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .


Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, has been reported in several methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 . The Canonical SMILES representation is CC1=NC=CC(=C1)C2CCCN2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, substituted pyridines are known to undergo various reactions. For instance, they can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 162.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 24.9 Ų .

Future Directions

The synthesis of substituted pyridines, including “2-Methyl-4-(2-pyrrolidinyl)pyridine”, is a topic of ongoing research . The development of robust methods for the selective introduction of multiple functional groups to pyridine is a key area of focus . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the targets’ function.

Biochemical Pathways

Given that compounds with a pyrrolidine ring have shown activity against ck1γ and ck1ε , it can be inferred that the compound might affect pathways involving these kinases.

Result of Action

Compounds with a pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting that the compound might have a significant effect at the molecular and cellular level.

Action Environment

It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors , which could be considered an aspect of the compound’s action environment.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNHYALVCLANTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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